molecular formula C21H19ClFN3O2S B2736589 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893937-92-3

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No.: B2736589
CAS No.: 893937-92-3
M. Wt: 431.91
InChI Key: LUHJPBCOAZEUAC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related heterocyclic compounds involving chlorophenyl and fluorophenyl groups has been widely studied. These studies provide insight into the structural characterization of complex molecules, demonstrating the potential for various scientific applications, including material science and pharmaceutical research. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) have synthesized and structurally characterized isostructural compounds involving chlorophenyl and fluorophenyl groups, highlighting their planar molecular structure and potential applications in crystallography and material sciences (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Antimicrobial and Antitubercular Activities

Compounds related to the specified chemical structure have been investigated for their antimicrobial and antitubercular activities. Bodige et al. (2020) synthesized carboxamide derivatives that showed potent antitubercular and antibacterial activities, suggesting the potential use of similar compounds in developing new antibacterial agents (Bodige, S., Ravula, P., Gulipalli, K. C., et al., 2020). Similarly, research on pyrazole derivatives by Ragavan, Vijayakumar, and Kumari (2010) demonstrated good antibacterial and antifungal activity, indicating the utility of these compounds in antimicrobial drug development (Ragavan, R., Vijayakumar, V., & Kumari, N., 2010).

Potential Applications in Medicinal Chemistry

The structural features and functional groups of the compound and its related derivatives suggest its potential application in medicinal chemistry, particularly in the design and development of new drugs. For example, the work of Thangarasu, Manikandan, and Thamaraiselvi (2019) on the synthesis and evaluation of novel pyrazoles for antioxidant, anti-breast cancer, and anti-inflammatory properties showcases the broad spectrum of medicinal applications these compounds can have (Thangarasu, P., Manikandan, A., & Thamaraiselvi, S., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-21(2,28-16-9-3-13(22)4-10-16)20(27)24-19-17-11-29-12-18(17)25-26(19)15-7-5-14(23)6-8-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJPBCOAZEUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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